![molecular formula C20H20N4O5S B11790420 Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Nitrobenzene Derivative: The final step involves coupling the thiazole ring with the nitrobenzene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Hydrolysis: Formation of tert-butyl alcohol and the corresponding amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are known for their potential as antimicrobial and anticancer agents. This compound could be investigated for similar activities, particularly due to the presence of the nitro group, which is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazole derivatives have been studied for their anti-inflammatory, antiviral, and antitumor properties, making this compound a promising candidate for further research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate apart is the combination of the thiazole ring with the nitrobenzene and carbamate groups. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H20N4O5S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
tert-butyl N-[6-[(2-methyl-5-nitrophenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C20H20N4O5S/c1-11-5-7-13(24(27)28)10-15(11)21-17(25)12-6-8-14-16(9-12)30-18(22-14)23-19(26)29-20(2,3)4/h5-10H,1-4H3,(H,21,25)(H,22,23,26) |
Clé InChI |
JXOPKHZBMBQLBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





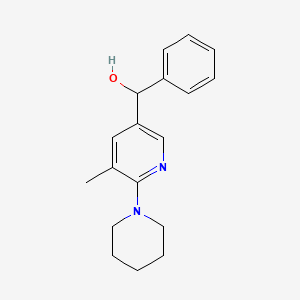
![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)
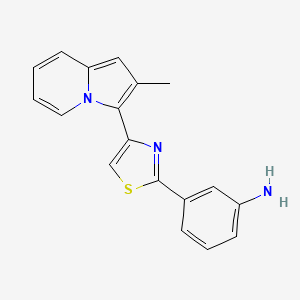
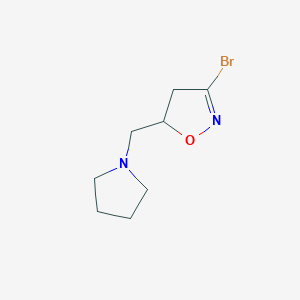
![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
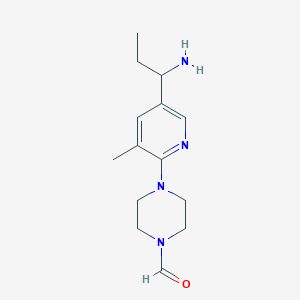
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
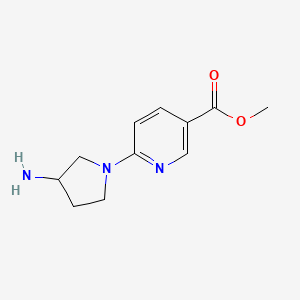

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)

